3H-Indol-3-one, 1,2-dihydro-2-(nitrophenylmethylene)-
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Overview
Description
2-(Nitro(phenyl)methylene)indolin-3-one is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 2-(Nitro(phenyl)methylene)indolin-3-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Nitro(phenyl)methylene)indolin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Nitro(phenyl)methylene)indolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Nitro(phenyl)methylene)indolin-3-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death .
Comparison with Similar Compounds
2-(Nitro(phenyl)methylene)indolin-3-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Properties
CAS No. |
144264-10-8 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-[nitro(phenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-11-8-4-5-9-12(11)16-13(15)14(17(19)20)10-6-2-1-3-7-10/h1-9,16H |
InChI Key |
OBYVLZBKFJDIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
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